An In-depth Technical Guide on (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
An In-depth Technical Guide on (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid, a key building block in modern peptide science. Also known as Fmoc-α-methyl-L-valine, this sterically hindered amino acid derivative is utilized to enhance the pharmacological properties of peptide-based therapeutics.
Core Properties and Data
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is a synthetic derivative of the natural amino acid L-valine. The presence of both an N-terminal Fmoc protecting group and a methyl group on the α-carbon introduces unique structural constraints that are highly valued in peptide chemistry.
Physicochemical Properties
The fundamental physicochemical properties of the compound are summarized below. This data is essential for experimental design, including solvent selection, reaction setup, and analytical method development.
| Property | Value |
| Molecular Formula | C₂₁H₂₃NO₄ |
| Molecular Weight | 353.42 g/mol |
| CAS Number | 169566-81-8 |
| Appearance | White to off-white solid powder |
| Purity (Typical) | ≥97% (HPLC) |
| Boiling Point | 554.1 °C at 760 mmHg (Predicted) |
| Density | 1.209 g/cm³ (Predicted) |
| Flash Point | 288.9 °C (Predicted) |
| Storage Temperature | Powder: -20°C (long-term), 4°C (short-term) In Solvent: -80°C (months), -20°C (weeks) |
Computed Molecular Descriptors
Molecular descriptors are crucial for in silico modeling, including ADME/Tox prediction and understanding the compound's behavior in biological systems.
| Descriptor | Value |
| LogP (Octanol-Water Partition Coefficient) | 4.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area (TPSA) | 75.6 Ų |
| Exact Mass | 353.162708 g/mol |
| Complexity | 512 |
Biological Context and Applications
Fmoc-α-methyl-L-valine is primarily used as a building block in solid-phase peptide synthesis (SPPS). It is classified as a non-proteinogenic, or unnatural, amino acid. The key feature driving its use is the α-methyl group, which provides significant steric hindrance around the adjacent peptide bond.
This modification is a common strategy in medicinal chemistry to:
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Increase Metabolic Stability: The steric bulk of the α-methyl group protects the adjacent peptide bond from cleavage by proteases and peptidases, thereby increasing the in vivo half-life of the peptide therapeutic.
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Induce Conformational Rigidity: The restricted bond rotation imparts a more defined and stable conformation to the peptide backbone. This can lead to higher binding affinity and selectivity for the biological target.
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Enhance Cell Permeability: In some contexts, the overall change in peptide conformation and hydrophobicity can improve its ability to cross cell membranes.
While this compound is a derivative of valine, which is used in ergogenic supplements, there is no direct evidence of its own biological activity in this regard.[1] Its role is firmly established as a structural component for enhancing peptide drug candidates.[2]
Experimental Protocols
Representative Synthesis Strategy
Objective: To synthesize Fmoc-α-methyl-L-valine from L-valine.
Materials:
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L-Valine
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Thionyl chloride (SOCl₂)
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Methanol (MeOH)
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o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
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Triethylamine (TEA) or Diisopropylethylamine (DIEA)
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Dichloromethane (DCM), Anhydrous
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Dimethylformamide (DMF), Anhydrous
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Methyl iodide (MeI) or Dimethyl sulfate
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Potassium carbonate (K₂CO₃), Anhydrous
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2-Mercaptoethanol
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
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Sodium bicarbonate (NaHCO₃)
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Hydrochloric acid (HCl), 1M
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Sodium hydroxide (NaOH), 1M
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Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)
Methodology:
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Carboxyl Protection: Convert L-valine to its methyl ester by reacting with thionyl chloride in methanol. This protects the carboxylic acid from participating in subsequent reactions.
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Temporary Amine Protection: Protect the primary amine of the L-valine methyl ester with an ortho-nitrobenzenesulfonyl (o-NBS) group. This is achieved by reacting it with o-NBS-Cl in the presence of a base like TEA in anhydrous DCM. The o-NBS group is stable to methylation conditions but can be removed orthogonally to the Fmoc group.
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α-Alkylation (Methylation): This is a critical and challenging step. A strong, non-nucleophilic base (e.g., LDA or KHMDS) is used to deprotonate the α-carbon, followed by quenching with an electrophile (methyl iodide). This step establishes the key α-methyl group. Note: This step must be performed under strictly anhydrous conditions at low temperature (e.g., -78°C) to minimize side reactions.
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Removal of Temporary Amine Protection: The o-NBS group is removed using a thiol, such as 2-mercaptoethanol, and a base like DBU in DMF.
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Fmoc Protection: The now-exposed secondary amine is protected by reacting it with Fmoc-OSu in the presence of a mild base like sodium bicarbonate in a dioxane/water mixture.
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Carboxyl Deprotection (Saponification): The methyl ester is hydrolyzed to the free carboxylic acid using a base such as lithium hydroxide (LiOH) or NaOH in a water/THF mixture, followed by acidic workup.
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Purification: The final product is purified by silica gel column chromatography to yield the pure Fmoc-α-methyl-L-valine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its use in Fmoc-based SPPS. Due to significant steric hindrance, its coupling requires optimized conditions compared to standard proteinogenic amino acids.
Objective: To couple Fmoc-α-methyl-L-valine onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
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Peptide-resin with a free N-terminus (pre-swollen in DMF)
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Fmoc-α-methyl-L-valine
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Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Base: DIEA (N,N-Diisopropylethylamine)
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Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
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Fmoc deprotection solution: 20% piperidine in DMF
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Washing solvents: DMF, DCM
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Chloranil or Kaiser test reagents for reaction monitoring
Methodology:
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Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min). The resin is then thoroughly washed with DMF.
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Activation of Amino Acid: In a separate vessel, dissolve Fmoc-α-methyl-L-valine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIEA (6-10 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
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Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature. Note: Due to steric hindrance, the coupling time is significantly longer than for standard amino acids and may require 4-12 hours or even overnight for completion.
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Reaction Monitoring: The completion of the coupling reaction should be monitored. The Kaiser test is not effective for secondary amines like the one formed after coupling. The Chloranil test is a suitable alternative, where a negative result (colorless or yellow beads) indicates a complete reaction.
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Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (e.g., 5 times) and DCM (e.g., 3 times) to remove any excess reagents before proceeding to the next cycle of deprotection and coupling.
Stock Solution and Formulation Preparation
Objective: To prepare solutions for in vitro and in vivo use.
3.3.1 Stock Solution (DMSO)
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Materials: Fmoc-α-methyl-L-valine, DMSO (anhydrous), ultrasonic bath.
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Protocol: To prepare a 100 mg/mL stock solution, weigh 100 mg of the compound and add 1 mL of DMSO. Use an ultrasonic bath to facilitate dissolution. Note that hygroscopic DMSO can significantly impact solubility; use a newly opened bottle. Store aliquots at -80°C.
3.3.2 In Vivo Formulation (Example)
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Materials: DMSO stock solution, PEG300, Tween 80, sterile saline (0.9% NaCl).
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Protocol (for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline formulation):
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Start with the required volume of DMSO stock solution.
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Add PEG300 and mix until the solution is clear.
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Add Tween 80 and mix until the solution is clear.
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Add sterile saline to reach the final volume and mix thoroughly. The final concentration should be determined based on the specific experimental requirements and solubility limits in the final formulation.
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